molecular formula C13H14F2O3 B1326179 3',4'-Difluoro-3-(1,3-dioxan-2-YL)propiophenone CAS No. 884504-28-3

3',4'-Difluoro-3-(1,3-dioxan-2-YL)propiophenone

Cat. No. B1326179
CAS RN: 884504-28-3
M. Wt: 256.24 g/mol
InChI Key: WZYPVXLPRGTFTG-UHFFFAOYSA-N
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Description

3’,4’-Difluoro-3-(1,3-dioxan-2-YL)propiophenone is a chemical compound with the CAS Number: 884504-28-3. It has a molecular weight of 256.25 and its IUPAC name is 1-(3,4-difluorophenyl)-3-(1,3-dioxan-2-yl)-1-propanone .


Molecular Structure Analysis

The InChI code for 3’,4’-Difluoro-3-(1,3-dioxan-2-YL)propiophenone is 1S/C13H14F2O3/c14-10-3-2-9(8-11(10)15)12(16)4-5-13-17-6-1-7-18-13/h2-3,8,13H,1,4-7H2 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

  • Semisynthesis of Natural Methoxylated Propiophenones : A study by Joshi, Sharma, & Sinha (2005) demonstrated a practical semisynthesis of natural methoxylated propiophenones. This process involved reacting phenylpropenes with palladium chloride and sodium formate, followed by oxidation with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in wet dioxane.

  • Catalytic Cleavage of Substituted 1,3-Dioxane : Research by Červený, Marhoul, & Růžička (1977) explored the catalytic cleavage of substituted 1,3-dioxanes, leading to the production of propiophenone under certain conditions. This study highlights the potential of using 1,3-dioxanes in catalytic processes.

  • Dethioesterification of Fluorinated Sulfur Containing Ester : In a study by Coe, Löhr, Chambers, & Rochín (1999), the authors investigated the ring-opening reactions of hexafluoropropylene oxide with thiophenol, leading to the formation of hydro compounds via a novel dethioesterification reaction.

  • Use of Fluoroform in Synthesis : Research by Thomoson & Dolbier (2013) demonstrated the use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes.

  • Crystal and Molecular Structure Analysis : A study by Allen, Trotter, & Rogers (1971) analyzed the crystal and molecular structure of anti-3',4'-difluoro-2-hydroxyiminopropiophenone, contributing to the understanding of its biological activity.

  • Fluorescence Probes for Reactive Oxygen Species : Setsukinai, Urano, Kakinuma, Majima, & Nagano (2003) developed novel fluorescence probes, HPF and APF, to detect reactive oxygen species. This research is significant for its application in studying the roles of reactive oxygen species in various biological and chemical applications. Read more.

properties

IUPAC Name

1-(3,4-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2O3/c14-10-3-2-9(8-11(10)15)12(16)4-5-13-17-6-1-7-18-13/h2-3,8,13H,1,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYPVXLPRGTFTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645968
Record name 1-(3,4-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

884504-28-3
Record name 1-(3,4-Difluorophenyl)-3-(1,3-dioxan-2-yl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884504-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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